N'-methyl-N-pyrazin-2-yl-N'-pyridin-2-ylpropane-1,3-diamine
Description
N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine is a complex organic compound that features both pyrazine and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N'-methyl-N-pyrazin-2-yl-N'-pyridin-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-18(13-5-2-3-6-17-13)10-4-7-15-12-11-14-8-9-16-12/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVNRHQLCUEETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC=CN=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine typically involves the reaction of pyrazine and pyridine derivatives under controlled conditions. One common method includes the use of α-bromoketones and 2-aminopyridine. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like TBHP.
Reduction: Reduction reactions may involve the use of hydrogen gas or hydride donors.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazine and pyridine rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazine and pyridine rings play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: Known for their biological activity and used in medicinal chemistry.
Pyrrolopyrazine derivatives: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N’-methyl-N-pyrazin-2-yl-N’-pyridin-2-ylpropane-1,3-diamine stands out due to its unique combination of pyrazine and pyridine rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
